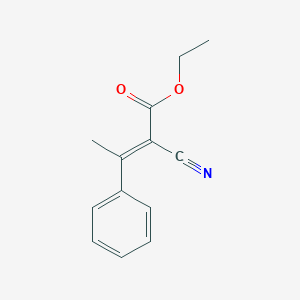

2-Cyano-3-phenylcrotonic acid ethyl ester

Übersicht

Beschreibung

2-Cyano-3-phenylcrotonic acid ethyl ester is a chemical compound with the molecular formula C13H13NO2 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

Esters, including 2-Cyano-3-phenylcrotonic acid ethyl ester, can be synthesized through various methods. One common method is the esterification process, where an alcohol and a carboxylic acid react in the presence of an acid catalyst . Other synthetic pathways to esters also exist, such as the reaction of alcohols with alcohols to form esters, and the reaction of aldehydes with alcohols to form esters .

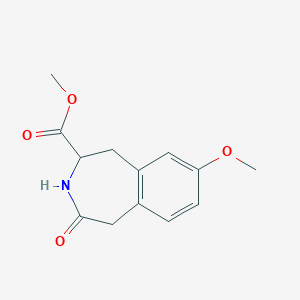

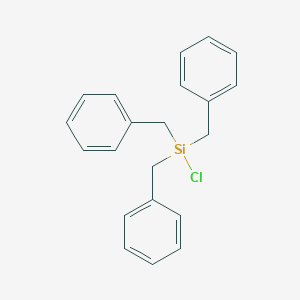

Molecular Structure Analysis

The molecular structure of 2-Cyano-3-phenylcrotonic acid ethyl ester consists of 13 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The structure is complex and contributes to its unique chemical properties .

Chemical Reactions Analysis

Esters, including 2-Cyano-3-phenylcrotonic acid ethyl ester, are involved in various chemical reactions. They can undergo esterification, where an alcohol and a carboxylic acid react in the presence of an acid catalyst . Other reactions include the reaction of alcohols with alcohols to form esters, and the reaction of aldehydes with alcohols to form esters .

Physical And Chemical Properties Analysis

Esters, including 2-Cyano-3-phenylcrotonic acid ethyl ester, have unique physical and chemical properties. They are derived from carboxylic acids, where the hydrogen in the -COOH group is replaced by a hydrocarbon group . This structure contributes to their unique properties.

Wissenschaftliche Forschungsanwendungen

- Field : Structural Chemistry

- Application : The condensation of ethyl cyanoacetate and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .

- Method : The reaction involves a Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

- Results : The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .

- Field : Pharmaceutical Sciences

- Application : A series of model phenol carbonate ester prodrugs encompassing derivatives with fatty acid-like structures were synthesized .

- Method : The stability of these compounds was investigated as a function of pH (range 0.4 – 12.5) at 37°C in aqueous buffer solutions .

- Results : The hydrolysis rates in aqueous solutions differed widely, depending on the selected pro-moieties (alkyl and aryl substituents) .

Synthesis of Coumarin-3-carboxylate Ester

Hydrolysis of Carbonate Esters

Production of Flavor Essence

- Field : Bioresources and Bioprocessing

- Application : Optically active ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE) are key precursors for the production of angiotension-converting enzyme (ACE) inhibitors . These inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering the blood pressure .

- Method : The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases has several advantageous attributes, including high enantioselectivity, mild reaction condition, high catalytic efficiency, and environmental benignity .

- Results : An increasing number of OPBE reductases have been discovered owing to the drastic achievements in genomics, screening and evolution technologies, and process engineering .

- Field : Structural Chemistry

- Application : The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .

- Method : Comparative experiments and density functional theory (DFT) calculations were investigated to pursue a deeper understanding of the critical factor in this reaction .

- Results : An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

Bioreductive Preparation of ACE Inhibitors Precursor

Synthesis of Coumarin-3-carboxylate Ester

- Effect of Protocatechuic Acid Ethyl Ester on Biomembrane Models

- Field : Biochemistry

- Application : The interaction of protocatechuic acid ethyl ester, showing radical-scavenging activity, antimicrobial, antitumor and anti-inflammatory effects, with model membranes constituted by multilamellar vesicles and monolayers made of DMPC and DSPC, has been studied .

- Method : Differential scanning calorimetry and Langmuir–Blodgett techniques have been used . Protocatechuic acid ethyl ester interacted both with MLV and monolayers .

- Results : A stronger interaction of the drug with DMPC-based model membranes has been obtained . The finding of this study could help to understand the protocatechuic acid ethyl ester action mechanism .

Eigenschaften

IUPAC Name |

ethyl (E)-2-cyano-3-phenylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)12(9-14)10(2)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDOTEWSLNGINB-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C1=CC=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/C1=CC=CC=C1)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-3-phenylbut-2-enoate | |

CAS RN |

18300-89-5 | |

| Record name | 18300-89-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyano-3-phenyl-2-butenoate, mixture of cis and trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)

![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)